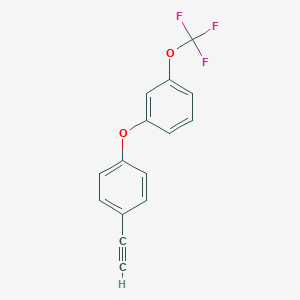
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a benzene ring substituted with a trifluoromethoxy group
准备方法
The synthesis of 1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps starting from commercially available materials. The synthetic route often includes:
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of a phenol derivative with an ethynylating agent under basic conditions to form the ethynylphenoxy intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then subjected to a reaction with a trifluoromethoxyating agent, such as trifluoromethyl iodide, under suitable conditions to introduce the trifluoromethoxy group.
Final Coupling Reaction: The final step involves coupling the ethynylphenoxy intermediate with a benzene derivative under palladium-catalyzed cross-coupling conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to interact with biological targets makes it useful in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
1-(4-Ethynylphenoxy)-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(4-Ethynylphenoxy)-3-methoxybenzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and interactions with biological targets.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
属性
IUPAC Name |
1-ethynyl-4-[3-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O2/c1-2-11-6-8-12(9-7-11)19-13-4-3-5-14(10-13)20-15(16,17)18/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOCOAIOWPJOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
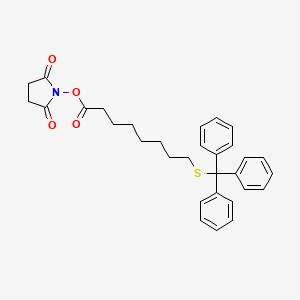
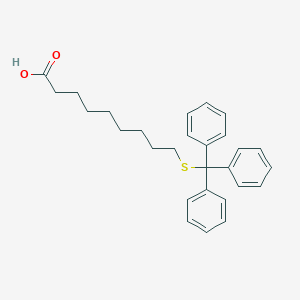
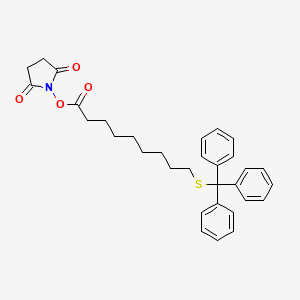

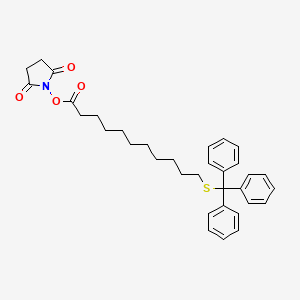
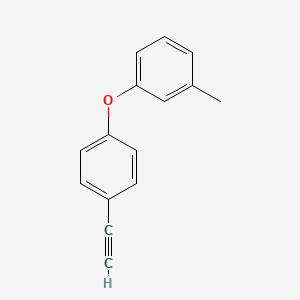
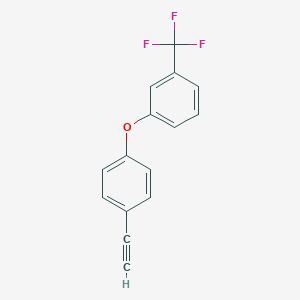
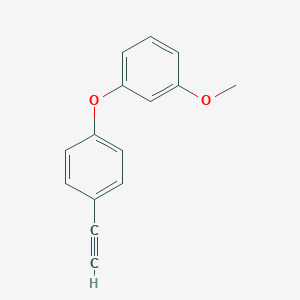
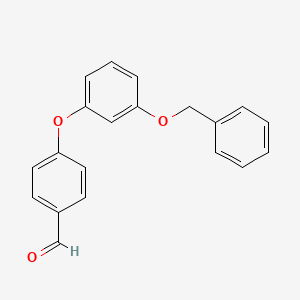
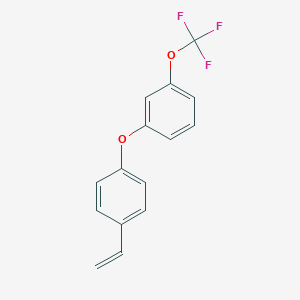
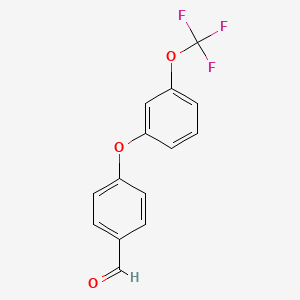
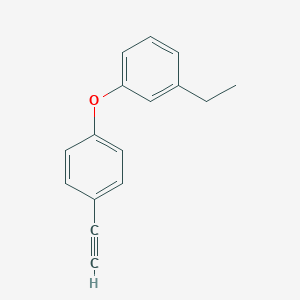
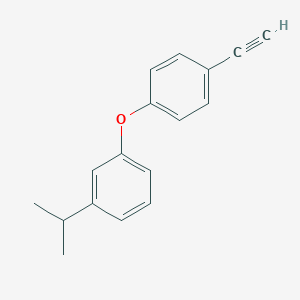
![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)
